Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
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Overview
Description
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that combines the structural features of imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tuberculosis agent.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain . This interaction disrupts the normal function of the electron transport chain, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b]thiazole: Similar structure but with a phenyl group instead of a trifluoromethyl group.
2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: Different substituents but similar thiazole ring structure.
Benzo[d]imidazo[2,1-b]thiazoles: Contains a benzo ring fused to the imidazo[2,1-b]thiazole structure.
Uniqueness
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with specific biological activities.
Properties
IUPAC Name |
ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2S/c1-3-17-8(16)6-7(10(11,12)13)14-9-15(6)5(2)4-18-9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVQQRVFJNVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CS2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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